molecular formula C11H13Cl2NO B3229957 (S)-1-(3,4-Dichloro-benzyl)-pyrrolidin-3-ol CAS No. 1289585-08-5

(S)-1-(3,4-Dichloro-benzyl)-pyrrolidin-3-ol

Cat. No.: B3229957
CAS No.: 1289585-08-5
M. Wt: 246.13 g/mol
InChI Key: NAPPFWAXGCBELF-VIFPVBQESA-N
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Description

(S)-1-(3,4-Dichloro-benzyl)-pyrrolidin-3-ol is a chiral pyrrolidine derivative characterized by a 3,4-dichlorobenzyl substituent and a hydroxyl group at the 3-position of the pyrrolidine ring. The compound is synthesized via multi-step routes, with enantiomeric purity critical for its biological activity. It has a molecular formula of C₁₁H₁₃Cl₂NO (molecular weight: 246.14 g/mol) and is available commercially with ≥98% purity .

Properties

IUPAC Name

(3S)-1-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO/c12-10-2-1-8(5-11(10)13)6-14-4-3-9(15)7-14/h1-2,5,9,15H,3-4,6-7H2/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPPFWAXGCBELF-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1O)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-1-(3,4-Dichloro-benzyl)-pyrrolidin-3-ol is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₃Cl₂NO
  • Molecular Weight : Approximately 246.14 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with a 3,4-dichlorobenzyl group, which is critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in neuropharmacology. Preliminary studies suggest its potential as a neurotherapeutic agent, possibly acting on neurotransmitter systems involved in mood regulation and cognitive functions.

Key Biological Activities:

  • Neuropharmacological Effects :
    • Potential interactions with serotonin and dopamine receptors have been suggested, which are crucial for mood and behavior regulation.
    • The compound may act as an inhibitor in pathways associated with neurological disorders, although specific mechanisms are still under investigation .
  • Antimicrobial Properties :
    • There is ongoing research into the antimicrobial effects of this compound. Early findings indicate it may exhibit activity against certain bacterial strains.
  • Antioxidant Activity :
    • The compound may also possess antioxidant properties, contributing to its potential therapeutic applications in combating oxidative stress-related diseases .

The exact mechanisms through which this compound exerts its biological effects are not fully understood but are believed to involve:

  • Binding to specific receptors or enzymes, modulating their activity.
  • Interaction with neurotransmitter systems, potentially influencing synaptic transmission and neuroplasticity.

Table 1: Summary of Biological Activities

Activity TypeDescriptionResearch Findings
NeuropharmacologyInteraction with serotonin and dopamine receptorsPotential for treating mood disorders
AntimicrobialActivity against bacterial strainsPreliminary studies indicate efficacy against Staphylococcus aureus
AntioxidantPotential to reduce oxidative stressOngoing research into antioxidant mechanisms

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other pyrrolidine derivatives but exhibits unique biological properties due to its specific substitutions.

Table 2: Comparison with Related Compounds

CompoundStructural FeaturesNotable Activities
(R)-1-(3,4-Dichloro-benzyl)-pyrrolidin-3-olChiral variant; similar benzyl substitutionSignificant neuropharmacological effects
2,4-Dichlorobenzyl AlcoholLacks pyrrolidine ringLimited biological activity
Pyrrole DerivativesVarious substitutionsAntibacterial and anticancer activities

Comparison with Similar Compounds

(R)-1-(3-Chloro-benzyl)-pyrrolidin-3-ol

  • Molecular Formula: C₁₁H₁₄ClNO
  • Molecular Weight : 211.69 g/mol
  • Key Differences: Substituent: Mono-chloro (3-chloro) benzyl group vs. dichloro (3,4-dichloro) in the target compound. Stereochemistry: R-configuration at the pyrrolidine center vs. S-configuration. Properties: Reduced lipophilicity (logP ~1.8 vs. ~2.5 for dichloro analog) due to fewer chlorine atoms. Enantiomeric differences may lead to divergent biological activities, as seen in receptor-binding assays for similar chiral amines .

(S)-1-((S)-2-(4-Fluoro-phenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol

  • Molecular Formula : C₁₃H₁₉FN₂O
  • Molecular Weight : 238.30 g/mol
  • Key Differences: Substituent: 4-Fluoro-phenyl and methylaminoethyl chain introduce hydrogen-bonding and basicity. Activity: Fluorine enhances blood-brain barrier penetration, making this compound more suitable for CNS-targeted applications compared to the dichloro analog .

(3S,4S)-1-Benzylpyrrolidine-3,4-diol

  • Molecular Formula: C₁₁H₁₅NO₂
  • Molecular Weight : 193.24 g/mol
  • Key Differences :
    • Structure : Diol groups at 3- and 4-positions increase polarity (logP ~0.5), improving aqueous solubility but reducing membrane permeability.
    • Synthesis : Derived from L-tartaric acid, enabling stereochemical control .

RG7774: (S)-1-(5-tert-butyl-3-[(1-methyl-1H-tetrazol-5-yl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)pyrrolidin-3-ol

  • Molecular Formula : C₁₈H₂₅N₉O₂
  • Molecular Weight : 399.46 g/mol
  • Key Differences :
    • Substituent : Complex triazolo-tetrazolyl-pyrimidine moiety enhances affinity for kinases or purinergic receptors.
    • Synthesis : 8-step process involving triazole formation and pivaloylation, making it less scalable than the dichloro-benzyl analog .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP (Predicted) Applications/Notes
(S)-1-(3,4-Dichloro-benzyl)-pyrrolidin-3-ol C₁₁H₁₃Cl₂NO 246.14 3,4-Dichlorobenzyl ~2.5 High lipophilicity; research use
(R)-1-(3-Chloro-benzyl)-pyrrolidin-3-ol C₁₁H₁₄ClNO 211.69 3-Chlorobenzyl, R-configuration ~1.8 Enantiomer-specific activity studies
(S)-1-((S)-2-(4-Fluoro-phenyl)-... C₁₃H₁₉FN₂O 238.30 4-Fluoro-phenyl, methylaminoethyl ~1.2 CNS-targeted candidates
(3S,4S)-1-Benzylpyrrolidine-3,4-diol C₁₁H₁₅NO₂ 193.24 Benzyl, 3,4-diol ~0.5 High solubility; chiral building block
RG7774 C₁₈H₂₅N₉O₂ 399.46 Triazolo-tetrazolyl-pyrimidine ~1.0 Kinase inhibitor candidates

Key Research Findings

Stereochemical Impact : The S-configuration in this compound is critical for binding to σ-1 receptors, while the R-enantiomer shows negligible activity .

Chlorine Substitution: Dichloro analogs exhibit 10-fold higher binding affinity to certain GPCRs compared to mono-chloro derivatives, though with increased hepatotoxicity risks .

Fluorine vs. Chlorine : The 4-fluoro-phenyl analog demonstrates superior metabolic stability (t₁/₂ = 4.2 h vs. 1.8 h for dichloro analog in liver microsomes) due to reduced oxidative metabolism .

Complexity vs. Activity: RG7774’s triazolo-pyrimidine core enables nanomolar inhibition of P2X3 receptors, but its synthetic complexity limits large-scale production .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-1-(3,4-Dichloro-benzyl)-pyrrolidin-3-ol

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